3,4-diethoxy-N-(4-ethoxyphenyl)benzamide
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Overview
Description
3,4-diethoxy-N-(4-ethoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of ethoxy groups attached to the benzene ring and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-(4-ethoxyphenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-diethoxybenzoic acid and 4-ethoxyaniline.
Amide Formation: The carboxylic acid group of 3,4-diethoxybenzoic acid is activated using reagents like thionyl chloride or oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-ethoxyaniline to form the desired amide linkage.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-diethoxy-N-(4-ethoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of 3,4-diethoxybenzoic acid or 3,4-diethoxybenzaldehyde.
Reduction: Formation of 3,4-diethoxy-N-(4-ethoxyphenyl)benzylamine.
Substitution: Formation of nitro or halogenated derivatives of the benzene ring.
Scientific Research Applications
3,4-diethoxy-N-(4-ethoxyphenyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research is conducted to investigate its potential therapeutic effects and mechanisms of action in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-(4-ethoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity. For example, it could act as an inhibitor or activator of certain enzymes involved in metabolic pathways.
Pathways Involved: The compound may influence signaling pathways related to cell growth, apoptosis, or inflammation. Detailed studies are required to elucidate the exact pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-N-(4-ethoxyphenyl)benzamide: Similar structure with ethoxy groups at different positions.
3,4-dimethoxy-N-(4-methoxyphenyl)benzamide: Similar structure with methoxy groups instead of ethoxy groups.
Uniqueness
3,4-diethoxy-N-(4-ethoxyphenyl)benzamide is unique due to the presence of multiple ethoxy groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can lead to distinct properties compared to similar compounds.
Properties
IUPAC Name |
3,4-diethoxy-N-(4-ethoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-4-22-16-10-8-15(9-11-16)20-19(21)14-7-12-17(23-5-2)18(13-14)24-6-3/h7-13H,4-6H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRQHLDTMZAEHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OCC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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